molecular formula C14H11NO5 B6397615 4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid CAS No. 1262005-47-9

4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid

Cat. No.: B6397615
CAS No.: 1262005-47-9
M. Wt: 273.24 g/mol
InChI Key: CACVWDWLZUUQQP-UHFFFAOYSA-N
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Description

4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes both hydroxymethyl and nitro functional groups attached to a benzoic acid core

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(7-9)15(19)20/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACVWDWLZUUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689061
Record name 2'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-47-9
Record name 2'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-hydroxymethylbenzoic acid to introduce the nitro group at the 2-position. This is followed by a Friedel-Crafts acylation reaction to attach the benzoic acid moiety. The reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-nitrobenzoic acid.

    Reduction: 4-(2-Hydroxymethylphenyl)-2-aminobenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyphenyl)-2-nitrobenzoic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    4-(2-Hydroxymethylphenyl)-2-aminobenzoic acid: The amino group instead of the nitro group can lead to different chemical and biological properties.

    2-Hydroxy-4-nitrobenzoic acid: The position of the hydroxyl and nitro groups is different, which can influence the compound’s reactivity and applications.

Uniqueness

4-(2-Hydroxymethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both hydroxymethyl and nitro groups, which provide a versatile platform for further chemical modifications

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